molecular formula C21H17N3O3S B2888702 METHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE CAS No. 852133-56-3

METHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE

Cat. No.: B2888702
CAS No.: 852133-56-3
M. Wt: 391.45
InChI Key: FPCDLRUQOJZZSD-UHFFFAOYSA-N
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Description

METHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE typically involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide under reflux in phosphorus oxychloride (POCl3). This reaction produces 5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-amine, which is then combined with α-bromo-4-substituted acetophenone compounds through a cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOH in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE involves its interaction with molecular targets such as tyrosine kinase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby preventing the phosphorylation of downstream signaling proteins. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit tyrosine kinase enzymes sets it apart from other similar compounds, making it a promising candidate for targeted cancer therapies .

Properties

IUPAC Name

methyl 2-[(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-13-18(19(25)22-16-11-7-6-10-15(16)20(26)27-2)28-21-23-17(12-24(13)21)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCDLRUQOJZZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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